molecular formula C8H5Cl2NO4 B579584 2,6-Dichloro-4-nitrophenyl acetate CAS No. 17742-65-3

2,6-Dichloro-4-nitrophenyl acetate

Cat. No.: B579584
CAS No.: 17742-65-3
M. Wt: 250.031
InChI Key: XZJDKZCNNBGPOF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrophenyl acetate is a substituted phenyl acetate ester characterized by a nitro group at the para position (4-position) and chlorine atoms at the ortho positions (2- and 6-positions) on the aromatic ring. The acetate group replaces the hydroxyl group typically found in phenolic derivatives, enhancing its stability and altering its reactivity. These analogs are frequently employed as intermediates in dye synthesis (e.g., disperse dyes) or pharmaceutical manufacturing due to their electron-withdrawing substituents, which improve chromophore properties and chemical stability .

Properties

CAS No.

17742-65-3

Molecular Formula

C8H5Cl2NO4

Molecular Weight

250.031

IUPAC Name

(2,6-dichloro-4-nitrophenyl) acetate

InChI

InChI=1S/C8H5Cl2NO4/c1-4(12)15-8-6(9)2-5(11(13)14)3-7(8)10/h2-3H,1H3

InChI Key

XZJDKZCNNBGPOF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Synonyms

2-Acetoxy-1,3-dichloro-5-nitrobenzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key compounds sharing the 2,6-dichloro-4-nitrophenyl moiety, highlighting differences in functional groups and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications Notable Properties
2,6-Dichloro-4-nitrophenyl acetate Not explicitly listed C₈H₅Cl₂NO₄ (inferred) ~270 (estimated) Acetate ester Presumed dye intermediate Estimated higher stability vs. phenol analogs
Disperse Orange 5 6232-56-0 C₁₅H₁₄Cl₂N₄O₃ 369.21 Azo group, ethanolamine side chain Textile dye Melting point: 127°C
Disperse Orange 30 12223-23-3 C₁₉H₁₇Cl₂N₅O₄ 450.28 Azo group, cyanoethyl, acetoxyethyl High-performance disperse dye Excellent light fastness
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide 138681-35-3 C₈H₅Cl₃N₂O₃ 283.50 Acetamide Pharmaceutical intermediate Synthesis yield: 82%
2-(2,6-Dichloro-4-nitrophenyl)acetic acid 73088-11-6 C₈H₅Cl₂NO₄ 250.04 Carboxylic acid Chemical intermediate Structural similarity score: 1.00

Key Comparative Insights

Reactivity and Stability
  • This compound: The acetate ester group likely improves hydrolytic stability compared to phenolic analogs (e.g., 4-nitrophenol derivatives in ), which are prone to deprotonation. However, it may exhibit lower reactivity in nucleophilic substitutions than the carboxylic acid derivative (CAS 73088-11-6) .
  • Disperse Orange 30: The azo linkage (-N=N-) and polar substituents (cyanoethyl, acetoxyethyl) enhance solubility in hydrophobic matrices, making it suitable for polyester dyeing. Its molecular weight (450.28) and extended conjugation contribute to superior light fastness compared to simpler analogs like Disperse Orange 5 .
Thermal and Physical Properties
  • Disperse Orange 5 has a melting point of 127°C, typical for azo dyes with moderate molecular complexity .
  • 2-(2,6-Dichloro-4-nitrophenyl)acetic acid (CAS 73088-11-6) is structurally closest to the target acetate ester, with a similarity score of 1.00. Its carboxylic acid group likely results in higher aqueous solubility than the ester derivative .

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